1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine
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Description
1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine is a useful research compound. Its molecular formula is C22H15FN4O4S and its molecular weight is 450.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening
Compounds with piperazine cores and chlorophenyl groups have been synthesized and screened for their biological activity against various bacteria and fungi. One study discussed the synthesis of 4-[(4'-chlorophenyl)(phenyl) methyl] piperazine-1-yl derivatives and their moderate activity in microbial assays, indicating potential applications in developing antimicrobial agents (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009).
Anticancer Evaluation
Piperazine derivatives have also been evaluated for their anticancer properties. A study reported on di- and trifunctional substituted 1,3-thiazoles with piperazine substituents showing significant anticancer activity across various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Kostyantyn Turov, 2020).
Antituberculosis Studies
Research into compounds featuring piperazine and chlorophenyl groups includes the exploration of their antituberculosis effects. A specific study synthesized 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives and found some of these compounds exhibited significant antituberculosis and anticancer activities, suggesting a dual therapeutic potential (S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014).
Antifungal Compound Development
The synthesis and characterization of novel antifungal compounds have also been explored. Research into 1,2,4-triazole derivatives, including those with chlorophenyl and piperazine elements, has shown promise in developing new antifungal medications (T. Volkova, I. Levshin, G. Perlovich, 2020).
Antioxidant Activity Studies
The antioxidant potential of piperazine derivatives has been investigated, with studies synthesizing compounds that demonstrate significant antioxidant activity. This research opens avenues for the development of antioxidant therapies, potentially useful in managing oxidative stress-related conditions (L. Andonova, D. Zheleva-Dimitrova, M. Georgieva, A. Zlatkov, 2014).
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O4S/c1-30-17-9-5-2-6-13(17)20-24-18(31-25-20)12-26-16-10-11-32-19(16)21(28)27(22(26)29)15-8-4-3-7-14(15)23/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOHUIDBUGDLIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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